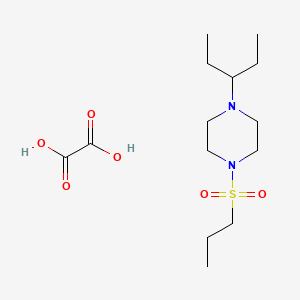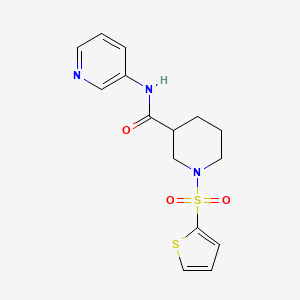![molecular formula C22H20N4O2 B6067170 4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MMB or MMB-4, and it belongs to the class of benzotriazole derivatives. MMB-4 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of MMB-4 as a photosensitizer involves the absorption of light energy by the benzotriazole moiety, which leads to the production of singlet oxygen. Singlet oxygen is a highly reactive species that can cause damage to cellular components, including lipids, proteins, and DNA. This damage can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in PDT, MMB-4 has been found to exhibit a range of biochemical and physiological effects. For example, MMB-4 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
实验室实验的优点和局限性
One of the main advantages of using MMB-4 in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, MMB-4 has been found to be relatively stable under a range of conditions, which makes it a reliable reagent for experiments. However, one limitation of MMB-4 is its high cost, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on MMB-4. One area of interest is the development of more efficient synthesis methods for MMB-4, which could help to reduce its cost and increase its availability. Another area of interest is the exploration of MMB-4's potential applications in other areas of scientific research, such as imaging and sensing. Additionally, further studies are needed to fully understand the mechanism of action of MMB-4 as a photosensitizer, which could help to optimize its use in PDT and other therapeutic applications.
合成方法
The synthesis of MMB-4 involves the reaction of 4-methoxybenzoic acid with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid to obtain the final product, MMB-4.
科学研究应用
MMB-4 has been extensively studied for its potential applications in scientific research. One of the most promising applications of MMB-4 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can destroy cancer cells. MMB-4 has been found to be an effective photosensitizer for PDT, and it has shown promising results in preclinical studies.
属性
IUPAC Name |
4-methoxy-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-4-8-17(9-5-14)26-24-20-12-15(2)19(13-21(20)25-26)23-22(27)16-6-10-18(28-3)11-7-16/h4-13H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVZFYTWPTLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)

![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)

![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)

![N-(3,4-difluorophenyl)-1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6067188.png)